molecular formula C12H12N2O B15275092 5-Methyl-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde

5-Methyl-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B15275092
M. Wt: 200.24 g/mol
InChI Key: JDVQFERYAANEQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is a heterocyclic compound that features a benzaldehyde moiety substituted with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde typically involves the reaction of 3-methyl-1H-pyrazole with 5-methyl-2-formylbenzoic acid under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recycling and waste minimization techniques are employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5-Methyl-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde depends on its application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is unique due to the presence of both methyl groups on the benzaldehyde and pyrazole moieties. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

5-methyl-2-(3-methylpyrazol-1-yl)benzaldehyde

InChI

InChI=1S/C12H12N2O/c1-9-3-4-12(11(7-9)8-15)14-6-5-10(2)13-14/h3-8H,1-2H3

InChI Key

JDVQFERYAANEQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C=CC(=N2)C)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.